
(R)-N-(1-(naphthalen-1-yl)propyl)-3-(3-(trifluoroMethyl)phenyl)propanaMide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-(1-(naphthalen-1-yl)propyl)-3-(3-(trifluoroMethyl)phenyl)propanaMide is a synthetic organic compound that belongs to the class of amides This compound features a naphthalene ring, a trifluoromethyl group, and a propyl chain, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(1-(naphthalen-1-yl)propyl)-3-(3-(trifluoroMethyl)phenyl)propanaMide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as naphthalene, trifluoromethylbenzene, and propylamine.
Formation of Intermediate Compounds: The starting materials undergo a series of reactions, including alkylation, acylation, and amide formation, to produce intermediate compounds.
Final Product Formation: The intermediate compounds are then subjected to further reactions, such as reduction or oxidation, to yield the final product, ®-N-(1-(naphthalen-1-yl)propyl)-3-(3-(trifluoroMethyl)phenyl)propanaMide.
Industrial Production Methods
In an industrial setting, the production of ®-N-(1-(naphthalen-1-yl)propyl)-3-(3-(trifluoroMethyl)phenyl)propanaMide may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors may be used.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance the reaction efficiency and selectivity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-N-(1-(naphthalen-1-yl)propyl)-3-(3-(trifluoroMethyl)phenyl)propanaMide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Such as palladium or platinum catalysts for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: May yield ketones, aldehydes, or carboxylic acids.
Reduction: May produce alcohols, amines, or hydrocarbons.
Substitution: May result in the formation of new amides, esters, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
®-N-(1-(naphthalen-1-yl)propyl)-3-(3-(trifluoroMethyl)phenyl)propanaMide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of ®-N-(1-(naphthalen-1-yl)propyl)-3-(3-(trifluoroMethyl)phenyl)propanaMide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Such as enzymes, receptors, or ion channels.
Pathways Involved: The compound may modulate signaling pathways, such as the MAPK or PI3K/Akt pathways, to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to ®-N-(1-(naphthalen-1-yl)propyl)-3-(3-(trifluoroMethyl)phenyl)propanaMide include:
Naphthalene Derivatives: Compounds with a naphthalene ring structure.
Trifluoromethylbenzene Derivatives: Compounds with a trifluoromethyl group attached to a benzene ring.
Amides: Compounds with an amide functional group.
Uniqueness
The uniqueness of ®-N-(1-(naphthalen-1-yl)propyl)-3-(3-(trifluoroMethyl)phenyl)propanaMide lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C23H22F3NO |
|---|---|
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
N-[(1R)-1-naphthalen-1-ylpropyl]-3-[3-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C23H22F3NO/c1-2-21(20-12-6-9-17-8-3-4-11-19(17)20)27-22(28)14-13-16-7-5-10-18(15-16)23(24,25)26/h3-12,15,21H,2,13-14H2,1H3,(H,27,28)/t21-/m1/s1 |
InChI-Schlüssel |
NVEUTAILVQWGRY-OAQYLSRUSA-N |
Isomerische SMILES |
CC[C@H](C1=CC=CC2=CC=CC=C21)NC(=O)CCC3=CC(=CC=C3)C(F)(F)F |
Kanonische SMILES |
CCC(C1=CC=CC2=CC=CC=C21)NC(=O)CCC3=CC(=CC=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






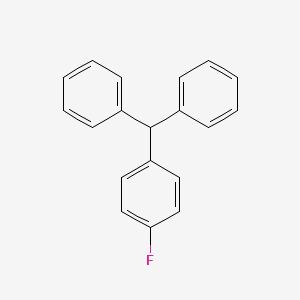
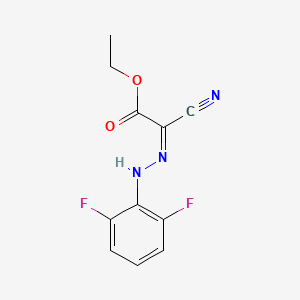
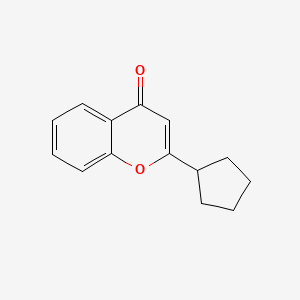
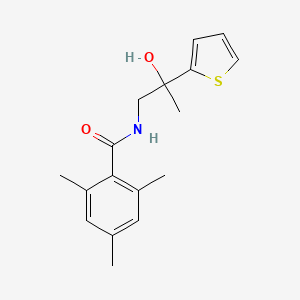
![(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene][4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14120343.png)
![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B14120347.png)

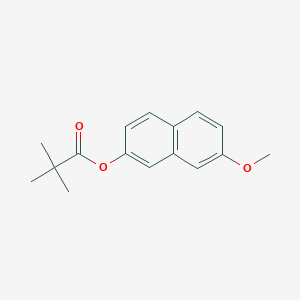
![4'-Nitro-[1,1'-biphenyl]-4-thiol](/img/structure/B14120359.png)

